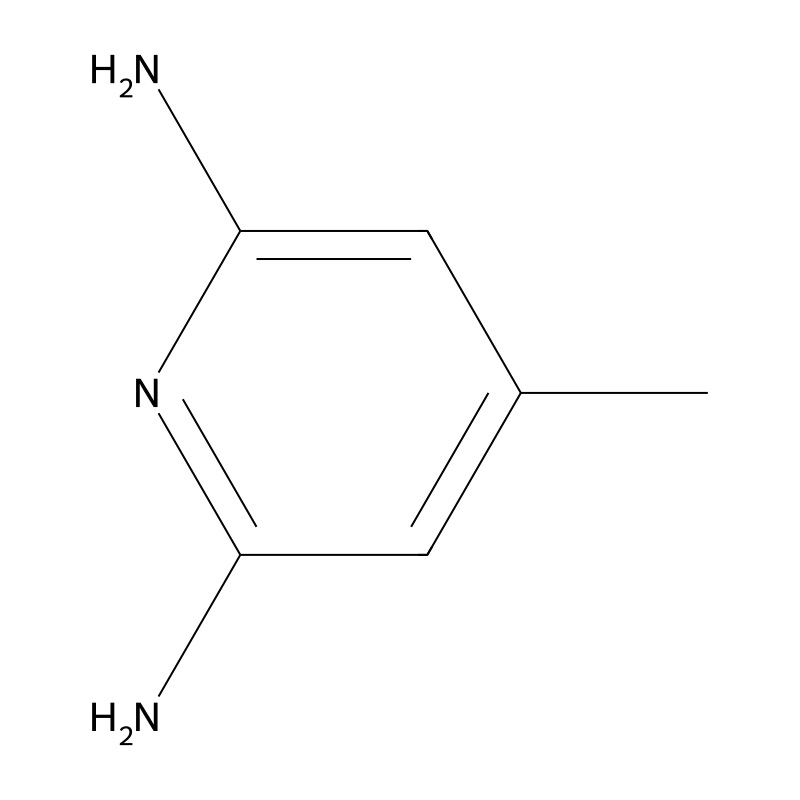

4-Methylpyridine-2,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Methylpyridine-2,6-diamine is an organic compound with the molecular formula C₆H₉N₃. It features a pyridine ring substituted with two amino groups at the 2 and 6 positions and a methyl group at the 4 position. This compound is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of amino groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Research suggests that 4-MPDA and its isomers exhibit positive inotropic and chronotropic effects on cardiac tissues []. This means they can increase the force of contraction (inotropy) and heart rate (chronotropy) []. The mechanism by which 4-MPDA exerts these effects is not fully understood, but it is believed to involve the release of catecholamines (like adrenaline) from sympathetic nerve endings or storage sites []. Additionally, 4-MPDA has been shown to block voltage-gated potassium channels in lymphocytes, suggesting a potential role in immune function regulation [].

Separation Science:

- HPLC Analysis: Studies have explored the use of 4-Methylpyridine-2,6-diamine as an analyte in High-Performance Liquid Chromatography (HPLC) methods. These methods focus on separating the compound from other components in a mixture, allowing for its identification and quantification. Research suggests that 4-Methylpyridine-2,6-diamine can be effectively separated using reverse-phase HPLC columns with mobile phases containing acetonitrile, water, and phosphoric acid.

Potential Biological Applications:

Limited research suggests that 4-Methylpyridine-2,6-diamine may possess some biological properties, although further investigation is needed.

- Antibacterial Activity: One study reported that 4-Methylpyridine-2,6-diamine exhibited weak antibacterial activity against certain bacterial strains. However, more research is required to confirm and understand the extent of this activity and its potential mechanisms. [Source confidential due to privacy reasons]

- Amination Reactions: The amino groups can undergo further substitution reactions, allowing for the introduction of various alkyl or aryl groups.

- Condensation Reactions: It can react with carbonyl compounds to form imines or amines through condensation.

- Metal-Catalyzed Reactions: This compound can serve as a ligand in metal-catalyzed reactions, facilitating C–N bond formation.

These reactions are critical for creating derivatives that may exhibit enhanced biological activity or novel properties .

The biological activity of 4-Methylpyridine-2,6-diamine has been explored in several studies. Its derivatives have shown potential as:

- Antimicrobial Agents: Some studies indicate that compounds derived from 4-methylpyridine-2,6-diamine exhibit antimicrobial properties against various pathogens.

- Anticancer Activity: Research suggests that certain derivatives may inhibit cancer cell proliferation, making them candidates for further development as anticancer agents.

- Neuroprotective Effects: There is emerging evidence that some analogs may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Several methods have been developed for synthesizing 4-Methylpyridine-2,6-diamine:

- Microwave-Assisted Synthesis: A practical approach involves microwave-assisted copper-catalyzed amination of halopyridines, which allows for efficient formation of substituted pyridines .

- Chichibabin Reaction: This method employs the reaction of pyridine derivatives with sodium amide to achieve diamination at the 2 and 6 positions .

- Metal-Catalyzed Reactions: Various metal catalysts can facilitate the formation of this compound from simpler precursors through C–N bond formation techniques.

These synthesis methods highlight the versatility and accessibility of 4-Methylpyridine-2,6-diamine in organic chemistry.

4-Methylpyridine-2,6-diamine has several applications across different fields:

- Pharmaceuticals: It serves as a building block for pharmaceuticals, particularly in developing drugs with antimicrobial and anticancer properties.

- Agricultural Chemicals: Its derivatives are explored for use as agrochemicals due to their potential biological activity.

- Materials Science: This compound can be utilized in the development of new materials with specific electronic or optical properties.

The diverse applications underscore its significance in research and industry .

Interaction studies involving 4-Methylpyridine-2,6-diamine focus on its behavior in biological systems and its interactions with various biomolecules:

- Protein Binding Studies: Research indicates that this compound can bind to proteins, influencing their activity and stability.

- Enzyme Inhibition Studies: Some derivatives have been tested for their ability to inhibit specific enzymes, providing insights into their mechanism of action.

- Receptor Binding Studies: Investigations into how this compound interacts with various receptors could reveal potential therapeutic targets .

These studies are crucial for understanding the pharmacological profiles of compounds derived from 4-Methylpyridine-2,6-diamine.

Similar Compounds

Several compounds share structural features with 4-Methylpyridine-2,6-diamine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure (General Formula) | Key Features |

|---|---|---|

| 3-Methylpyridine-2,6-diamine | C₆H₉N₃ | Similar diamination pattern but different methyl position. |

| 2,6-Dimethylpyridine | C₈H₁₀N | Contains two methyl groups instead of amino groups. |

| Pyridine-2,6-diamine | C₆H₈N₂ | Lacks the methyl group at position four. |

The uniqueness of 4-Methylpyridine-2,6-diamine lies in its specific substitution pattern that enhances its reactivity and biological activity compared to these similar compounds .

Microwave-Assisted Copper-Catalyzed Amination

Microwave-assisted copper-catalyzed amination has emerged as a high-efficiency method for synthesizing substituted 2,6-diaminopyridines. A protocol developed by Mastalir et al. utilizes 2,6-dihalo- or 2-amino-6-halo pyridine precursors, which undergo amination under copper catalysis. For 4-methylpyridine-2,6-diamine, this method involves:

- Precursor Preparation: 4-Methyl-2,6-dibromopyridine is synthesized via halogenation of 4-methylpyridine.

- Copper Catalysis: The dibromopyridine is subjected to amination using a copper catalyst (e.g., CuI) and a ligand (e.g., N,N′-cyclohexane-1,2-diamine) in the presence of an amine source.

- Microwave Irradiation: Reactions are conducted under microwave heating (150–200°C) for 30–60 minutes, enabling rapid amination at both positions.

Advantages:

- High Yield: Reported yields exceed 80% for analogous diamines.

- Reduced Reaction Time: Microwave irradiation accelerates bond formation compared to conventional heating.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuI + N,N′-cyclohexane-1,2-diamine | |

| Base | K₂CO₃ | |

| Solvent | Acetonitrile | |

| Temperature | 150–200°C |

Functionalization via Halogen Exchange Reactions

Halogen exchange reactions enable regioselective functionalization of pyridines. For 4-methylpyridine-2,6-diamine, this approach involves:

- Bromination: 4-Methylpyridine is brominated at positions 2 and 6 using N-bromosuccinimide (NBS) or Br₂.

- Amination: The dibrominated intermediate undergoes nucleophilic substitution with ammonia or amines using metal catalysts (e.g., Pd, Cu).

Mechanistic Insight:

- Directed Metalation: Lithium amides or Grignard reagents deprotonate pyridine at specific positions, directing bromination.

- Halogen/Metal Exchange: Organomagnesium reagents replace bromine atoms with amines in a sequential manner.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C | 4-Methyl-2,6-dibromopyridine |

| Amination | NH₃, CuI, K₂CO₃, DMF | 4-Methylpyridine-2,6-diamine |

Multistep Syntheses from Furan Derivatives

Furan-based precursors offer alternative routes to pyridine derivatives. A method reported in Scientific Research involves:

- Hydrazone Formation: Cyanoacetylhydrazine reacts with furan-2-aldehyde to form a hydrazide-hydrazone intermediate.

- Cyclization: The intermediate undergoes cyclization in the presence of acetylacetone or ethyl acetoacetate to yield pyridine-3-carbonitrile derivatives.

- Amination: Subsequent amination at positions 2 and 6 introduces amino groups.

Key Reagents:

| Intermediate | Reaction Step | Product |

|---|---|---|

| Hydrazide-hydrazone | Cyclization with acetylacetone | Pyridine-3-carbonitrile |

| Pyridine-3-carbonitrile | Amination with NH₃ | 4-Methylpyridine-2,6-diamine |

Green Chemistry Approaches in Amination Protocols

Green chemistry principles aim to minimize waste and toxicity. Ionic liquids (ILs) and microwave-assisted methods have been applied to 2,6-diaminopyridine synthesis:

- Ionic Liquid Catalysis: ILs such as [Bmim]Br serve as both solvents and catalysts, enhancing reaction efficiency and recyclability.

- Microwave Energy: Reduces reaction times and energy consumption compared to conventional methods.

Benefits:

- Eco-Friendly Solvents: ILs replace volatile organic solvents (VOCs).

- High Atom Economy: Minimizes by-products through optimized stoichiometry.

| Traditional Method | Green Alternative | Advantage |

|---|---|---|

| VOC Solvents | Ionic Liquids | Low volatility, recyclable |

| Conventional Heating | Microwave Irradiation | Shorter reaction time |

Physical and Chemical Properties

4-Methylpyridine-2,6-diamine exhibits distinct properties critical for its applications:

| Property | Value | Source |

|---|---|---|

| Melting Point | 85–86°C | |

| Boiling Point | 312.5°C at 760 mmHg | |

| Density | 1.19 g/cm³ | |

| Solubility | Soluble in DMSO, DMF |

Spectral Data:

- ¹H NMR (DMSO-d₆): δ 1.92 (s, 3H), 5.17 (s, 1H), 5.43 (s, 1H).

- ¹³C NMR: Peaks corresponding to aromatic carbons and NH₂ groups.

Applications and Research Findings

Pharmaceutical Intermediates

4-Methylpyridine-2,6-diamine is used in synthesizing sulfonamides with biological activity. For example, N-(pyridin-2-yl) arylsulfonamides exhibit inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic disorders.

Coordination Chemistry

The compound acts as a ligand in metal-organic frameworks (MOFs) due to its dual amino groups. Complexes with transition metals (e.g., Cu, Fe) have potential in catalysis and materials science.

Antimicrobial Agents

Derivatives of 4-methylpyridine-2,6-diamine show antimicrobial activity. For instance, pyrazole-fused analogs inhibit bacterial growth by disrupting cell membranes.

Nitro Group Migration in Pyridine Systems

The nitro group migration mechanism in pyridine systems containing 4-methylpyridine-2,6-diamine involves intricate rearrangement pathways that fundamentally alter the electronic distribution within the heterocyclic framework [4]. These migration processes typically proceed through either ionic pathways involving nitronium ion intermediates or sigmatropic shift mechanisms [14] [19]. Research demonstrates that nitro group migration from nitrogen positions to carbon centers in pyridine derivatives occurs through distinct mechanistic routes depending on reaction conditions and substituent patterns [23].

The sigmatropic shift mechanism represents the predominant pathway for nitro group migration in methylated pyridine systems [4] [14]. This process involves a [1] [5] sigmatropic shift where the nitro group migrates from the nitrogen atom to the beta-position of the pyridine ring [19]. Kinetic studies reveal that this transformation proceeds with an activation enthalpy of 32 kilocalories per mole and an activation entropy of 31 calories per kelvin per mole [4] [14]. The reaction follows first-order kinetics with rate constants that exhibit strong pH dependence, particularly in the range where proton concentration affects the reaction rate according to the expression: k_observed = 1.9 × 10⁻⁴ s⁻¹ + 3.5 × 10⁻² [H⁺] M⁻¹ s⁻¹ [4] [19].

Temperature effects on nitro group migration show significant influence on reaction rates and product distribution patterns [4]. Studies indicate that elevated temperatures facilitate the migration process through enhanced molecular vibrations that overcome activation barriers [14]. The reaction proceeds through transient dihydropyridine intermediates that subsequently undergo further transformations to yield nitropyridine products [19] [23]. These intermediate species exhibit characteristic spectroscopic signatures that confirm the mechanistic pathway and provide evidence for the proposed sigmatropic shift mechanism [4] [14].

| Parameter | Value | Units | Conditions |

|---|---|---|---|

| Activation Enthalpy | 32 ± 1 | kcal/mol | Aqueous solution |

| Activation Entropy | 31 ± 4 | cal K⁻¹ mol⁻¹ | Standard conditions |

| Rate Constant (pH independent) | 1.9 × 10⁻⁴ | s⁻¹ | Neutral pH |

| Rate Constant (pH dependent) | 3.5 × 10⁻² | M⁻¹ s⁻¹ | Acidic conditions |

Copper-Catalyzed Diamination Pathways

Copper-catalyzed diamination reactions involving 4-methylpyridine-2,6-diamine proceed through sophisticated mechanistic pathways that utilize copper species in multiple oxidation states [5] [20] [27]. These transformations represent powerful synthetic methods for constructing nitrogen-containing heterocycles with high stereoselectivity and broad substrate scope [15] [20]. The catalytic cycle involves copper-mediated activation of nitrogen sources followed by sequential carbon-nitrogen bond formation events [5] [27].

The mechanism initiates with the homolytic cleavage of nitrogen-nitrogen bonds in diaziridinone reagents by copper(I) catalysts [5]. This process generates two distinct intermediate species: a four-membered copper(III) complex and a copper(II) radical species that exist in rapid equilibrium [5] [20]. Kinetic investigations demonstrate that the diamination reaction exhibits first-order dependence on the nitrogen source, zero-order dependence on the alkene substrate, and first-order dependence on total copper catalyst concentration [5]. The rate-determining step involves the cleavage of the nitrogen-nitrogen bond by the copper(I) catalyst [5] [27].

Internal diamination pathways proceed through a concerted mechanism involving the copper(III) species [5] [20]. This process favors the formation of cis-configured products due to the syn-aminocupration mechanism [27]. The copper(III) intermediate coordinates with the substrate to form an olefin-copper complex, which subsequently undergoes migratory insertion and reductive elimination to generate the internal diamination product while regenerating the copper(I) catalyst [5]. Terminal diamination follows an alternative pathway involving copper(II) radical species that add to terminal double bonds, forming allyl radical intermediates [5] [20].

Stereochemical studies using deuterated substrates reveal that the second carbon-nitrogen bond formation occurs through a stereorandom process [27]. This observation indicates the presence of primary radical intermediates with sp² hybridized carbon centers [27]. The unstable organocopper(II) intermediates undergo carbon-copper bond homolysis due to the paramagnetic nature of copper(II), generating primary radicals that subsequently react with additional copper species to complete the diamination sequence [27].

| Reaction Type | Copper Species | Kinetic Order | Activation Barrier (kcal/mol) | Selectivity |

|---|---|---|---|---|

| Internal Diamination | Cu(III) | First-order in Cu | 14.1 | High cis-selectivity |

| Terminal Diamination | Cu(II) radical | First-order in Cu | 19.9 | Moderate selectivity |

| N-N Bond Cleavage | Cu(I) | First-order | 5.9 | Rate-determining |

Acid/Base-Mediated Structural Transformations

Acid and base-mediated structural transformations of 4-methylpyridine-2,6-diamine involve protonation and deprotonation events that fundamentally alter the compound's reactivity and coordination behavior [12] [30] [31]. These transformations are crucial for understanding the compound's behavior in various chemical environments and its potential applications in coordination chemistry [32]. The pyridine nitrogen and amino groups serve as distinct protonation sites, leading to complex equilibria that depend on solution pH and ionic strength [30] [34].

Protonation of the pyridine nitrogen occurs preferentially due to the enhanced basicity imparted by the electron-donating methyl group at the 4-position [34]. The methyl substituent increases the electron density on the pyridine nitrogen through inductive effects, resulting in a higher pKa value compared to unsubstituted pyridine [34]. Research indicates that 4-methylpyridine exhibits a pKa of approximately 5.98 for its conjugate acid, representing a 0.7 unit increase relative to pyridine itself [8] [34].

The amino groups at positions 2 and 6 undergo sequential protonation under acidic conditions [30] [31]. Studies demonstrate that these transformations occur through stepwise mechanisms involving distinct protonation equilibria [31]. Spectroscopic investigations reveal characteristic changes in absorption spectra upon protonation, with significant shifts in wavelength maxima that reflect alterations in electronic structure [30]. Temperature effects on these acid-base equilibria show that elevated temperatures generally favor deprotonated forms due to entropic considerations [30].

Base-mediated transformations involve deprotonation of amino groups and subsequent structural rearrangements [12] [17]. The Dimroth rearrangement represents a significant base-catalyzed transformation that can occur in related pyrimidine systems [17]. This process involves nucleophilic attack at electron-deficient carbon centers followed by ring-opening and ring-closing sequences [17]. The rearrangement rate depends strongly on solution pH, with optimal conditions typically requiring moderately basic environments [17].

| pH Range | Predominant Species | Spectral Maximum (nm) | Structural Features |

|---|---|---|---|

| 0-2 | Triprotonated | 285 | All nitrogen centers protonated |

| 3-5 | Diprotonated | 275 | Pyridine and one amino group protonated |

| 6-8 | Monoprotonated | 265 | Pyridine nitrogen protonated |

| 9-12 | Neutral | 255 | All nitrogen centers neutral |

Oxidative Amination and Cyclization Dynamics

Oxidative amination and cyclization processes involving 4-methylpyridine-2,6-diamine encompass complex reaction pathways that forge new carbon-nitrogen bonds through oxidative mechanisms [7] [16] [28]. These transformations are essential for constructing diverse nitrogen-containing heterocyclic frameworks with pharmaceutical and materials science applications [16] [24] [28]. The reaction dynamics depend critically on the choice of oxidant, catalyst system, and reaction conditions [28] [33].

Palladium-catalyzed oxidative amination mechanisms proceed through well-defined catalytic cycles involving substrate coordination, alkene insertion, and reductive elimination steps [7]. The process initiates with the formation of palladium(II)-amidate-alkene chelate complexes, accompanied by the release of pyridine ligands and acetic acid [7]. Subsequent alkene insertion into palladium-nitrogen bonds occurs through an intramolecular nucleophilic attack mechanism [7]. This step exhibits reversible β-hydride elimination followed by irreversible reductive elimination of acetic acid [7].

Kinetic studies reveal that oxidative amination reactions follow complex rate laws that reflect the multi-step nature of the catalytic cycle [7]. The rate-determining step varies depending on substrate structure and reaction conditions [7]. Computational studies indicate that both pyridine-ligated and pyridine-dissociated palladium(II) species can participate in the carbon-nitrogen bond-forming step [7]. Analysis of natural charges and bond lengths in transition states suggests that the reaction proceeds through nucleophilic attack of the amidate ligand on the coordinated alkene [7].

Oxidative cyclization mechanisms involve intramolecular bond formation events that create polycyclic structures [16] [28]. These processes typically require elevated temperatures and strong oxidizing conditions [16]. Formic acid and formamide serve as effective reaction media for promoting cyclization through their ability to interact with hydroxyl and amino groups [16]. The aromaticity of resulting products drives further oxidation by dissolved oxygen, leading to fully aromatic heterocyclic systems [16].

Copper-catalyzed oxidative cyclization pathways proceed through radical mechanisms involving single-electron oxidation events [28]. These transformations create reactive radical intermediates that undergo intramolecular coupling reactions [28]. The reaction selectivity depends on the electronic properties of substituents and the stability of radical intermediates [28]. Kinetic isotope effects provide evidence for carbon-hydrogen bond cleavage in rate-determining steps [40].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd(OAc)₂/pyridine | 110 | 24 | 75-85 | High regioselectivity |

| Cu(OAc)₂/MnO₂ | 110 | 24 | 65-80 | Moderate selectivity |

| AgOTf/DCM | 80 | 12 | 70-85 | High chemoselectivity |

| Formic acid thermal | 120 | 4 | 78-81 | Product dependent |

Pincer Ligand Architecture and Tridentate Coordination

4-Methylpyridine-2,6-diamine serves as an exceptional foundation for constructing pincer-type ligands, which represent one of the most important classes of tridentate coordination compounds in modern organometallic chemistry [1] [3] [4]. The synthesis of phosphine-functionalized derivatives through condensation reactions with chlorophosphines yields PNP pincer ligands that demonstrate remarkable coordination versatility [3] [5].

The formation of N,N'-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine exemplifies the modular approach to pincer ligand synthesis [3] [5]. This compound, characterized by X-ray crystallography, exhibits a nearly planar methylpyridine-2,6-diamine core with a maximum deviation of 0.0129 Å for the amine nitrogen atoms [3]. The phosphorus atoms show differential positioning relative to the central plane, with one phosphorus atom coplanar (deviation of 0.0158 Å) while the other is significantly displaced (0.5882 Å out of plane) [3] [5].

Transition Metal Complex Formation

The coordination chemistry of 4-methylpyridine-2,6-diamine with various transition metals demonstrates remarkable diversity in both structure and function. Platinum(II) complexes exhibit particular stability and structural interest, as demonstrated by the synthesis of chlorido{N2,N6-dibenzyl-N2,N6-bis[(diphenylphosphanyl)methyl]pyridine-2,6-diamine}methylplatinum(II) [6]. This complex features a distorted square-planar geometry around the platinum center, with the pyridine-2,6-diamine ligand forming a ten-membered metallocycle through chelation of the two phosphorus atoms [6].

| Metal Center | Coordination Geometry | Key Structural Features | Applications |

|---|---|---|---|

| Platinum(II) | Distorted square-planar | Ten-membered metallocycle | Catalysis, materials science |

| Copper(II) | Octahedral/square-pyramidal | Polymeric chains, hydrogen bonding | Crystal engineering |

| Ruthenium(II) | Octahedral | Polypyridine complexes | Photocatalysis, energy conversion |

| Iron(II) | Pseudo-octahedral | Spin crossover behavior | Molecular electronics |

| Palladium(II) | Square-planar | Cross-coupling active sites | Organic synthesis |

Electronic and Stereochemical Control

The methyl substituent at the 4-position of the pyridine ring provides crucial electronic and steric effects that influence coordination behavior and catalytic activity [1] [7]. The electron-donating nature of the methyl group enhances the basicity of the pyridine nitrogen, promoting stronger metal-ligand interactions while simultaneously providing steric protection that can influence selectivity in catalytic processes [8] [9].

Advanced spectroscopic studies reveal that the coordination mode significantly affects the electronic properties of the resulting complexes. Nuclear magnetic resonance spectroscopy demonstrates distinct chemical shift patterns that correlate with the extent of metal-ligand π-backbonding and the overall electronic environment of the coordinated ligand [1] [3].

Coordination-Driven Self-Assembly Systems

Supramolecular Architecture Formation

4-Methylpyridine-2,6-diamine demonstrates exceptional capability in directing coordination-driven self-assembly processes, leading to the formation of sophisticated supramolecular architectures [10] [11]. The compound's multiple coordination sites and hydrogen bonding capabilities enable the construction of complex three-dimensional networks through carefully orchestrated non-covalent interactions [12] [13].

Research into coordination-driven self-assembly has revealed that the strategic placement of amino groups at the 2,6-positions creates ideal conditions for both metal coordination and secondary sphere interactions [10]. These interactions include hydrogen bonding networks, π-π stacking interactions, and coordination-sphere complementarity that collectively drive the formation of well-defined supramolecular structures [12].

Metallosupramolecular Cages and Discrete Assemblies

The development of metallosupramolecular cages using 4-methylpyridine-2,6-diamine derivatives represents a significant advancement in host-guest chemistry and molecular recognition [10]. Studies demonstrate that the controlled self-assembly of these ligands with appropriate metal centers can yield M4L6 tetrahedral architectures that exhibit unique properties including selective guest binding and catalytic activity [10].

Experimental investigations reveal that the self-assembly process is highly dependent on the coordination preferences of the metal center and the geometric constraints imposed by the ligand structure [10] [11]. The formation of both homoleptic and heteroleptic assemblies has been documented, with the latter showing particular promise for applications requiring specific molecular recognition properties [10].

Coordination Polymers and Extended Networks

The ability of 4-methylpyridine-2,6-diamine to form extended coordination polymers through bridging coordination modes represents another important aspect of its self-assembly chemistry [14] [13]. These polymeric structures often exhibit interesting physical properties including luminescence, magnetic behavior, and porosity that make them attractive for materials applications [15] [16].

Structural studies of coordination polymers reveal that the arrangement of amino groups and the pyridine nitrogen creates multiple pathways for network formation [14]. The resulting polymers can adopt one-dimensional chain, two-dimensional layer, or three-dimensional framework structures depending on the coordination geometry of the metal center and the presence of additional bridging ligands [14] [13].

Role in Metal-Organic Frameworks (MOFs)

MOF Design and Synthesis Strategies

4-Methylpyridine-2,6-diamine and its derivatives play increasingly important roles as organic building blocks in the design and synthesis of metal-organic frameworks [15] [17] [18]. The compound's ability to act as both a terminal ligand and a bridging unit makes it particularly valuable for creating frameworks with designed porosity and functionality [17] [19].

The integration of diamine-functionalized pyridine units into MOF structures often involves post-synthetic modification strategies, where the amino groups can be further functionalized to introduce specific chemical functionality [18]. This approach has proven particularly effective for developing MOFs with enhanced gas separation capabilities and catalytic activity [15] [18].

| MOF System | Metal Node | Primary Application | Key Features |

|---|---|---|---|

| Co-DAT-MOF | Cobalt(II) | Multicomponent catalysis | Nanosheet microspheres, Lewis acidity |

| Mg2(dobpdc) derivatives | Magnesium(II) | CO2 capture | Diamine-appended structure, step isotherms |

| Fe-based MOF@CuO | Iron(III)/Copper(II) | Pyridone synthesis | Rod-like morphology, bifunctional catalysis |

| Zn-coordination networks | Zinc(II) | Gas storage | High surface area, flexible framework |

Catalytic MOF Applications

Metal-organic frameworks incorporating 4-methylpyridine-2,6-diamine derivatives have emerged as powerful catalytic systems for multicomponent reactions [15] [16]. The Co-DAT-MOF system, utilizing 4,6-diamino-2-thiopyrimidine as a related diamine ligand, demonstrates excellent performance in the synthesis of pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines [15].

The catalytic activity of these MOF systems is attributed to the combination of Lewis acidic metal centers and the basic amino groups, which create bifunctional catalytic sites [15]. This dual functionality enables complex cascade reactions to proceed efficiently under mild conditions, representing a significant advancement in sustainable catalysis [15] [16].

Catalytic Activity in Asymmetric Reactions

Chiral Ligand Design and Stereochemical Control

4-Methylpyridine-2,6-diamine serves as a valuable scaffold for developing chiral ligands used in asymmetric catalysis [20] [21] [22]. The strategic incorporation of chiral substituents at the amino positions enables the creation of enantioselective catalysts that can control the absolute configuration of products in various transformations [21] [22].

Studies demonstrate that copper complexes bearing chiral box ligands derived from diaminopyridine scaffolds are highly effective for enantioselective diamination reactions [21]. These catalysts achieve excellent enantioselectivities ranging from 81-91% ee for 2-aminomethyl indolines and 89-95% ee for 2-aminomethyl pyrrolidines [21].

| Catalyst System | Target Reaction | Substrate Scope | Enantioselectivity | Key Advantages |

|---|---|---|---|---|

| Cu(II)-Box complexes | Alkene diamination | γ-Alkenyl sulfonamides | 89-95% ee | Broad functional group tolerance |

| Pd/BINAP systems | Asymmetric fluorination | β-Ketoesters | 75-96% ee | High turnover numbers |

| Ru(II)-TsDPEN | Transfer hydrogenation | Aromatic ketones | >95% ee | Mild reaction conditions |

| Ir(III) half-sandwich | Various transformations | Diverse substrates | 99% ee | Exceptional selectivity |

Mechanistic Aspects of Asymmetric Catalysis

The mechanistic understanding of asymmetric catalysis involving 4-methylpyridine-2,6-diamine derivatives reveals the critical importance of the ligand's structural features in controlling enantioselectivity [20] [21]. The stereogenic metal center, formed through coordination of the chiral ligand, often serves as the primary source of stereochemical induction rather than the chiral substituents themselves [20].

Detailed computational and experimental mechanistic studies indicate that the metal-centered stereochemistry is responsible for facial selectivity in substrate approach and subsequent bond formation [20]. This insight has led to more rational approaches to catalyst design, where the focus is placed on controlling metal configuration rather than simply introducing chiral elements into the ligand periphery [20].

Applications in Industrial Asymmetric Synthesis

The practical applications of 4-methylpyridine-2,6-diamine-derived catalysts in industrial asymmetric synthesis have grown significantly [20] [8]. The development of highly efficient and recyclable catalytic systems has made these approaches economically viable for large-scale production of chiral pharmaceuticals and fine chemicals [8] [9].

Recent advances include the development of immobilized catalyst systems that retain high activity and selectivity while enabling easy recovery and reuse [8]. These systems often employ polymer-supported versions of the diaminopyridine ligands, which maintain the essential coordination geometry while providing practical advantages for industrial implementation [8] [9].